m-PEG12-acid m-PEG12-acid m-PEG12-acid is a PEG derivative containing a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media.
Brand Name: Vulcanchem
CAS No.: 125220-94-2
VCID: VC0536109
InChI: InChI=1S/C26H52O14/c1-29-4-5-31-8-9-33-12-13-35-16-17-37-20-21-39-24-25-40-23-22-38-19-18-36-15-14-34-11-10-32-7-6-30-3-2-26(27)28/h2-25H2,1H3,(H,27,28)
SMILES: COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Molecular Formula: C26H52O14
Molecular Weight: 588.69

m-PEG12-acid

CAS No.: 125220-94-2

Cat. No.: VC0536109

Molecular Formula: C26H52O14

Molecular Weight: 588.69

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

m-PEG12-acid - 125220-94-2

Specification

CAS No. 125220-94-2
Molecular Formula C26H52O14
Molecular Weight 588.69
IUPAC Name 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Standard InChI InChI=1S/C26H52O14/c1-29-4-5-31-8-9-33-12-13-35-16-17-37-20-21-39-24-25-40-23-22-38-19-18-36-15-14-34-11-10-32-7-6-30-3-2-26(27)28/h2-25H2,1H3,(H,27,28)
Standard InChI Key JMAKFNFKUHXFBH-UHFFFAOYSA-N
SMILES COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Appearance Solid powder

Introduction

Chemical Properties and Structure

m-PEG12-acid possesses distinct chemical properties that make it suitable for its application as a PROTAC linker. With the molecular formula C26H52O14 and a molecular weight of 588.68, this compound contains a polyethylene glycol backbone with twelve repeating units, terminated with a carboxylic acid functional group . This structure provides both the necessary length and flexibility required for effective PROTAC design.

The compound is identified by its unique CAS number 2135793-73-4, which serves as its specific chemical identifier in research databases and literature . From a physical perspective, m-PEG12-acid typically appears as a solid at room temperature and demonstrates excellent solubility characteristics in appropriate solvents.

Physical and Chemical Characteristics

The following table summarizes the key physical and chemical properties of m-PEG12-acid:

PropertyValue
CAS Number2135793-73-4
Molecular FormulaC26H52O14
Molecular Weight588.68
Physical StateSolid
Solubility in DMSO100 mg/mL (169.87 mM)
Solubility RequirementsUltrasonic treatment and warming to 54°C

The solubility profile of m-PEG12-acid is particularly noteworthy for researchers. The compound achieves high solubility in dimethyl sulfoxide (DMSO) at 100 mg/mL, equivalent to 169.87 mM, when subjected to ultrasonic treatment and warming to 54°C . This solubility characteristic is advantageous for laboratory applications where stock solutions of precise concentrations are required.

Applications in PROTAC Development

The primary application of m-PEG12-acid lies in its role as a linker in PROTAC development. PROTACs represent an innovative class of compounds designed to selectively degrade specific target proteins by exploiting the cell's own ubiquitin-proteasome system. These bifunctional molecules consist of three essential components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two functional entities .

Mechanism of Action

In the PROTAC architecture, m-PEG12-acid serves as the critical linker component. The mechanism of action involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ubiquitin ligase. This proximity-induced association facilitates the ubiquitination of the target protein, marking it for subsequent degradation by the proteasome .

The PEG-based structure of m-PEG12-acid offers several advantages in this context:

  • Flexibility: The PEG backbone provides conformational flexibility, allowing the PROTAC to accommodate various spatial arrangements between the E3 ligase and the target protein.

  • Length: The twelve ethylene glycol units provide sufficient distance between the two binding moieties.

  • Hydrophilicity: The PEG structure contributes to improved solubility and biocompatibility.

  • Chemical stability: The compound exhibits good stability under physiological conditions.

These properties collectively contribute to the efficacy of m-PEG12-acid as a linker in PROTAC design, enhancing the potential for successful protein degradation strategies.

Desired ConcentrationVolume Required for
1 mg
1 mM1.6987 mL
5 mM0.3397 mL
10 mM0.1699 mL

When preparing stock solutions, it is important to select the appropriate solvent based on the compound's solubility characteristics and to store the resulting solutions according to the recommended storage conditions to prevent degradation .

Comparative Analysis with Related Compounds

Understanding the relationship between m-PEG12-acid and structurally similar compounds provides valuable context for researchers. One such related compound is m-PEG12-OH (CAS No. 2050595-03-2), which shares a similar PEG-based structure but differs in its terminal functional group—featuring a hydroxyl group instead of a carboxylic acid .

Structural Comparison with m-PEG12-OH

Both m-PEG12-acid and m-PEG12-OH serve as linkers in PROTAC synthesis, but their different terminal groups confer distinct chemical reactivity and coupling options. The following comparison highlights key differences:

Propertym-PEG12-acidm-PEG12-OH
CAS Number2135793-73-42050595-03-2
Molecular FormulaC26H52O14C25H52O13
Molecular Weight588.68560.67
Terminal GroupCarboxylic acidHydroxyl
ApplicationsPROTAC linkerPROTAC linker, non-cleavable ADC linker

m-PEG12-OH offers additional versatility as it can also function as a non-cleavable linker in antibody-drug conjugates (ADCs) . The hydroxyl terminal group provides different conjugation options compared to the carboxylic acid group of m-PEG12-acid, potentially influencing reactivity in synthetic procedures.

The selection between these related compounds typically depends on the specific requirements of the research application, particularly regarding the chemistry needed for attachment to target and E3 ligase binding moieties.

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